N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide
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Overview
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide is a useful research compound. Its molecular formula is C17H16ClN3O3 and its molecular weight is 345.78. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Studies
Research on compounds structurally related to N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide focuses on novel synthesis methods and structural analyses. For example, Katritzky et al. (2001) describe the synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines, highlighting methodologies that could be applied to similar compounds for potential pharmacological activities Katritzky, Xu, He, & Mehta, 2001. Such synthetic routes may offer insights into creating derivatives of the compound of interest.
Pharmacological Potential
Compounds with structures similar to this compound are explored for their pharmacological potential. For instance, novel benzoxepine-1,2,3-triazole hybrids have been synthesized and evaluated for their antibacterial and anticancer activities, indicating that structurally related compounds might possess significant biological activities Kuntala et al., 2015. This suggests that the compound could be researched further for its pharmacological properties.
Mechanism of Action
Target of Action
Compounds like “N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide” often target specific proteins or enzymes in the body. These targets are usually involved in critical biological processes. The compound binds to the target, altering its function .
Mode of Action
The compound interacts with its target, often by binding to a specific site on the protein or enzyme. This can inhibit the function of the protein, alter its shape, or change the way it interacts with other molecules .
Biochemical Pathways
The interaction between the compound and its target can affect various biochemical pathways. This could lead to changes in cellular function, gene expression, or other biological processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound influence its bioavailability. Factors such as how well the compound is absorbed in the gut, how it is distributed in the body, how it is metabolized by the liver or other tissues, and how it is excreted can all affect the compound’s effectiveness .
Result of Action
The ultimate effect of the compound depends on the specific biochemical pathways it affects. This could range from inhibiting the growth of cancer cells to reducing inflammation or pain .
Action Environment
The effectiveness and stability of the compound can be influenced by various environmental factors. These can include the pH of the body fluids, the presence of other compounds or drugs, and individual variations in metabolism .
properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-14-1-2-15-13(9-14)10-21(16(22)11-24-15)8-7-20-17(23)12-3-5-19-6-4-12/h1-6,9H,7-8,10-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTGRKFYQDNCEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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